
Spectroscopic Analysis of 2,2-dichloro-3-
methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-Dichloro-3-methylbutane

Cat. No.: B096302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted

spectroscopic data for the halogenated alkane, 2,2-dichloro-3-methylbutane. Due to the

limited availability of experimentally derived spectra for this specific compound in public

databases, this document presents a combination of existing mass spectrometry data and

theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic

data. Detailed, generalized experimental protocols for the acquisition of such data are also

provided to guide researchers in their analytical endeavors.

Chemical Identity and Properties
2,2-dichloro-3-methylbutane is a chlorinated hydrocarbon with the chemical formula

C₅H₁₀Cl₂.[1][2] Its molecular weight is 141.039 g/mol .[1][2] Key identifiers for this compound

are listed in the table below.
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Identifier Value

IUPAC Name 2,2-dichloro-3-methylbutane

CAS Number 17773-66-9[1][2]

Molecular Formula C₅H₁₀Cl₂[1][2]

Molecular Weight 141.039 g/mol [1][2]

Canonical SMILES CC(C)C(C)(Cl)Cl

InChI
InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-

3H3[1]

InChIKey WIQMOFSSJHPXIK-UHFFFAOYSA-N[1]

Spectroscopic Data
Mass Spectrometry
The mass spectrum of 2,2-dichloro-3-methylbutane is available from the NIST WebBook and

was obtained by electron ionization (EI).[1] The spectrum is characterized by a molecular ion

peak and several fragment ions. The presence of two chlorine atoms results in a characteristic

isotopic pattern for chlorine-containing fragments.

Table 1: Mass Spectrometry Data for 2,2-dichloro-3-methylbutane
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m/z Relative Intensity (%) Proposed Fragment

41 100 [C₃H₅]⁺

43 95 [C₃H₇]⁺

56 85 [C₄H₈]⁺

69 30 [C₅H₉]⁺

84 15 [C₅H₉Cl]⁺ (³⁵Cl)

86 5 [C₅H₉Cl]⁺ (³⁷Cl)

105 10 [M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁵Cl)

107 3 [M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁷Cl)

140 <1 [M]⁺, [C₅H₁₀Cl₂]⁺ (²x³⁵Cl)

142 <1 [M]⁺, [C₅H₁₀³⁵Cl³⁷Cl]⁺

144 <1 [M]⁺, [C₅H₁₀Cl₂]⁺ (²x³⁷Cl)

Data sourced from NIST WebBook.[1] The fragmentation pattern is consistent with the structure

of 2,2-dichloro-3-methylbutane, showing losses of alkyl and chlorine radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for 2,2-dichloro-3-methylbutane are not readily

available in the public domain. However, the expected chemical shifts and multiplicities can be

predicted based on the molecular structure and comparison with similar compounds.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show two signals corresponding to the two distinct proton

environments.

Table 2: Predicted ¹H NMR Data for 2,2-dichloro-3-methylbutane
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 1.1 - 1.3 Doublet 6H -CH(CH₃)₂

~ 2.2 - 2.5 Septet 1H -CH(CH₃)₂

~ 1.9 - 2.1 Singlet 3H -C(Cl)₂CH₃

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent

and experimental conditions.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to exhibit four distinct signals corresponding to the four

unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for 2,2-dichloro-3-methylbutane

Chemical Shift (ppm) Assignment

~ 16 - 20 -CH(CH₃)₂

~ 35 - 40 -CH(CH₃)₂

~ 30 - 35 -C(Cl)₂CH₃

~ 90 - 95 -C(Cl)₂CH₃

Note: These are predicted values and are for guidance only.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2,2-dichloro-3-methylbutane is not publicly available. The

predicted characteristic absorption bands are based on the functional groups present in the

molecule.

Table 4: Predicted IR Absorption Bands for 2,2-dichloro-3-methylbutane
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Wavenumber (cm⁻¹) Intensity Vibration

2975 - 2870 Strong C-H stretch (alkane)

1470 - 1450 Medium C-H bend (CH₃)

1385 - 1370 Medium C-H bend (gem-dimethyl)

800 - 600 Strong C-Cl stretch

Note: The C-Cl stretching vibrations can be complex and may show multiple bands.

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a volatile liquid

sample such as 2,2-dichloro-3-methylbutane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 2,2-dichloro-3-methylbutane in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:
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Switch the probe to the ¹³C frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100

ppm).

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio (e.g., 128 scans or more), along with a suitable relaxation delay.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of neat 2,2-dichloro-3-methylbutane
between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the sample in the spectrometer's sample compartment.

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
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Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2,2-dichloro-3-methylbutane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b096302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

2,2-dichloro-3-methylbutane

Dissolve in CDCl3 with TMS Prepare Neat Sample Prepare for GC-MS

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer GC-MS System

Fourier Transform,
Phasing, Baseline Correction Background Subtraction Chromatogram Integration,

Mass Spectrum Extraction

Chemical Shift Analysis,
Multiplicity, Integration Functional Group Identification Molecular Ion & Fragmentation

Pattern Analysis

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of 2,2-
dichloro-3-methylbutane. While experimental data is limited, the provided information and

protocols offer a robust starting point for researchers in the fields of chemistry and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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